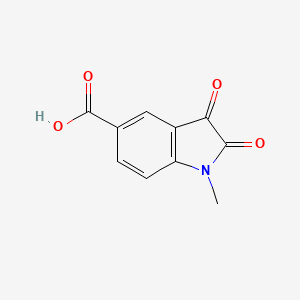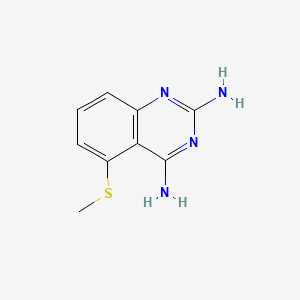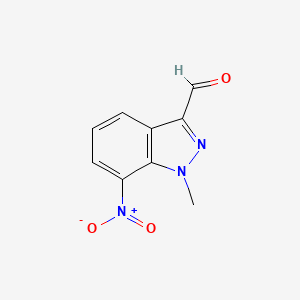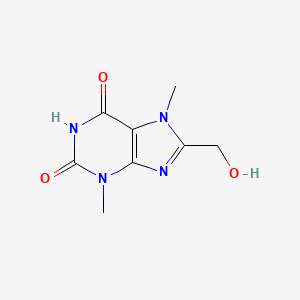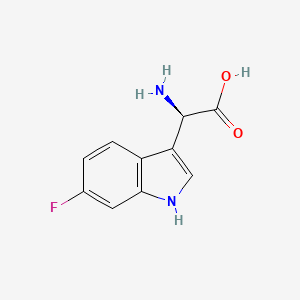
(R)-2-Amino-2-(6-fluoro-1H-indol-3-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-(6-fluoro-1H-indol-3-YL)acetic acid is a chiral amino acid derivative featuring a fluorinated indole moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the fluorine atom in the indole ring enhances its biological activity and metabolic stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(6-fluoro-1H-indol-3-YL)acetic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-fluoroindole. This can be achieved through various methods, including the fluorination of indole derivatives.
Formation of Indole-3-Aldehyde: The 6-fluoroindole is then converted to 6-fluoroindole-3-aldehyde through formylation reactions.
Strecker Synthesis: The key step involves the Strecker synthesis, where 6-fluoroindole-3-aldehyde reacts with ammonia and hydrogen cyanide to form the corresponding α-aminonitrile.
Hydrolysis: The α-aminonitrile is hydrolyzed under acidic conditions to yield ®-2-Amino-2-(6-fluoro-1H-indol-3-YL)acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes:
Catalyst Selection: Using efficient catalysts to enhance reaction rates and yields.
Process Optimization: Implementing continuous flow reactors to improve reaction efficiency and scalability.
Purification Techniques: Employing advanced purification methods such as crystallization and chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-2-(6-fluoro-1H-indol-3-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 6-fluoroindole-3-carboxylic acid.
Reduction: Formation of 6-fluoroindoline derivatives.
Substitution: Formation of various substituted indole derivatives.
Applications De Recherche Scientifique
®-2-Amino-2-(6-fluoro-1H-indol-3-YL)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-(6-fluoro-1H-indol-3-YL)acetic acid involves its interaction with specific molecular targets:
Molecular Targets: It binds to enzymes and receptors, modulating their activity.
Pathways Involved: The compound influences signaling pathways related to neurotransmission and cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Amino-2-(1H-indol-3-YL)acetic acid: Lacks the fluorine atom, resulting in different biological activity.
®-2-Amino-2-(5-fluoro-1H-indol-3-YL)acetic acid: Fluorine atom at a different position, affecting its interaction with molecular targets.
Uniqueness
Fluorine Substitution: The presence of the fluorine atom at the 6-position of the indole ring enhances the compound’s metabolic stability and biological activity compared to its non-fluorinated counterparts.
This detailed article provides a comprehensive overview of ®-2-Amino-2-(6-fluoro-1H-indol-3-YL)acetic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C10H9FN2O2 |
|---|---|
Poids moléculaire |
208.19 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(6-fluoro-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9FN2O2/c11-5-1-2-6-7(9(12)10(14)15)4-13-8(6)3-5/h1-4,9,13H,12H2,(H,14,15)/t9-/m1/s1 |
Clé InChI |
SKJKNHAVVKWKBF-SECBINFHSA-N |
SMILES isomérique |
C1=CC2=C(C=C1F)NC=C2[C@H](C(=O)O)N |
SMILES canonique |
C1=CC2=C(C=C1F)NC=C2C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


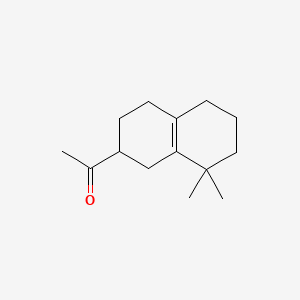

![4-Methoxy-[1,3]dioxolo[4,5-h]isoquinoline](/img/structure/B11894873.png)
![2-(Cyclopropylmethyl)-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11894879.png)
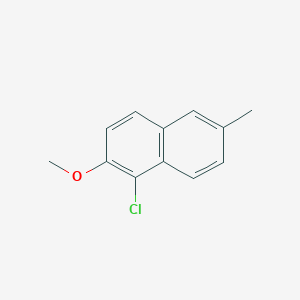
![Cyclopropanol, 1-[(1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]-](/img/structure/B11894883.png)
